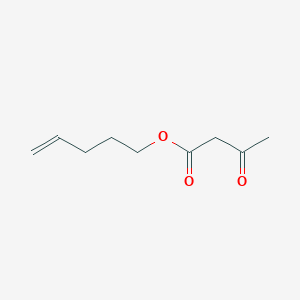

Pent-4-en-1-yl 3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

61363-94-8 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

pent-4-enyl 3-oxobutanoate |

InChI |

InChI=1S/C9H14O3/c1-3-4-5-6-12-9(11)7-8(2)10/h3H,1,4-7H2,2H3 |

InChI Key |

CPFYILZTKOOEFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCCCC=C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Pent 4 En 1 Yl 3 Oxobutanoate

Reactivity of the Enolizable Beta-Keto Ester Moiety

The 3-oxobutanoate portion of the molecule is a classic β-keto ester, characterized by a ketone carbonyl group at the β-position relative to the ester carbonyl. This arrangement confers unique reactivity upon the molecule.

Like other β-dicarbonyl compounds, pent-4-en-1-yl 3-oxobutanoate exists as a mixture of two constitutional isomers in rapid equilibrium: the keto form and the enol form. news-medical.net This phenomenon is known as keto-enol tautomerism. The equilibrium position is highly dependent on factors such as the solvent, temperature, and concentration. chemrxiv.orglibretexts.org

The keto tautomer contains two carbonyl groups, while the enol tautomer is characterized by a carbon-carbon double bond and a hydroxyl group, which can be stabilized by intramolecular hydrogen bonding. researchgate.net In most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, for β-keto esters, the enol form can be significantly stabilized by conjugation and the formation of a six-membered hydrogen-bonded ring.

While specific equilibrium data for this compound is not extensively documented, the behavior of a closely related compound, ethyl acetoacetate (B1235776), provides a well-studied model for the typical equilibrium distribution in various solvents.

Table 1: Keto-Enol Equilibrium of Ethyl Acetoacetate in Various Solvents

| Solvent | % Keto Form | % Enol Form |

|---|---|---|

| Gas Phase | 58 | 42 |

| Cyclohexane | 53 | 47 |

| Carbon Tetrachloride | 80 | 20 |

| Benzene | 84 | 16 |

| Diethyl Ether | 73 | 27 |

| Ethanol (B145695) | 88 | 12 |

This interactive table illustrates the solvent-dependent equilibrium between the keto and enol tautomers of a typical β-keto ester.

The α-carbon, situated between the two carbonyl groups of the β-keto ester moiety, is flanked by electron-withdrawing groups. This structural feature renders the α-protons significantly acidic (with a pKa around 11 in water), facilitating their removal by a suitable base to form a resonance-stabilized enolate ion. wikipedia.org This enolate is a potent carbon nucleophile and plays a central role in many carbon-carbon bond-forming reactions. jove.com

The formation of the enolate is a key step in reactions such as the Claisen condensation. libretexts.org The resulting nucleophilic α-carbon can react with a variety of electrophiles. Common transformations include:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides to form β-tricarbonyl compounds.

These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular frameworks.

The carbonyl carbons of both the ketone and the ester groups are electrophilic and susceptible to attack by nucleophiles. wikipedia.org The reactivity of these two sites can often be differentiated. Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophiles than the ester carbonyl.

Typical nucleophilic addition reactions at the carbonyl centers include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, leaving the ester group intact. Stronger reducing agents such as lithium aluminum hydride will reduce both the ketone and the ester to the corresponding diol.

Grignard Reactions: Organometallic reagents like Grignard reagents will preferentially add to the ketone carbonyl to form a tertiary alcohol. Reaction with the ester carbonyl is also possible but typically requires harsher conditions or an excess of the Grignard reagent.

Formation of Imines and Enamines: The ketone carbonyl can react with primary or secondary amines to form imines and enamines, respectively.

Reactivity of the Terminal Alkene Functionality

The pent-4-en-1-yl group provides a terminal carbon-carbon double bond, which is a site of high electron density and is reactive towards electrophiles.

The terminal alkene undergoes a variety of electrophilic addition reactions, which are characteristic of this functional group. Some of the key addition reactions include:

Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), the double bond can be reduced to a single bond by the addition of hydrogen gas, converting the pent-4-en-1-yl group to a pentyl group.

Halogenation: The alkene readily reacts with halogens like bromine (Br₂) and chlorine (Cl₂) to form a vicinal dihalide.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon.

Hydration: The addition of water across the double bond can be achieved under acidic conditions (e.g., using sulfuric acid) and also follows Markovnikov's rule to yield a secondary alcohol. Alternatively, hydroboration-oxidation provides a method for the anti-Markovnikov addition of water, yielding a primary alcohol. quizlet.com

Table 2: Common Addition Reactions of the Terminal Alkene

| Reagent(s) | Product Type | Regioselectivity |

|---|---|---|

| H₂, Pd/C | Alkane | N/A |

| Br₂ | Vicinal Dibromide | N/A |

| HBr | Alkyl Halide | Markovnikov |

| 1. BH₃, THF2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov |

This interactive table summarizes the outcomes of various addition reactions at the terminal alkene functionality.

The terminal alkene can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. study.com These reactions are powerful tools for the construction of ring systems in a stereospecific manner. libretexts.org

A prominent example is the Diels-Alder reaction , a [4+2] cycloaddition. pageplace.de In this reaction, the alkene of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. nih.gov The reactivity of the alkene as a dienophile can be enhanced by the presence of electron-withdrawing groups, although in this molecule, the ester functionality is several bonds away and has a minimal electronic effect on the alkene.

Another type of cycloaddition is the [2+2] cycloaddition , which typically requires photochemical activation to react two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.org The terminal alkene of this compound could potentially undergo such reactions. 1,3-dipolar cycloadditions are also possible, where the alkene reacts with a 1,3-dipole to form a five-membered heterocyclic ring. study.com

Polymerization Pathways

The presence of the terminal double bond in this compound allows it to participate in polymerization reactions. Cationic polymerization, for instance, can be initiated by a co-initiator like titanium(IV) chloride (TiCl₄) in the presence of an initiator such as water. This process would lead to the formation of a poly(this compound) chain. The β-keto ester moiety would remain as a pendant group along the polymer backbone, offering potential for further modification.

Intermolecular and Intramolecular Reaction Architectures

The dual functionality of this compound enables a range of both intermolecular and intramolecular reactions, leading to the formation of diverse molecular structures.

Cyclization Reactions Leveraging Both Functional Groups

The proximate positioning of the terminal alkene and the β-keto ester in this compound makes it an ideal candidate for intramolecular cyclization reactions. One notable example is the manganese(III)-based oxidative free-radical cyclization. brandeis.eduacs.org In this type of reaction, the enol form of the β-keto ester can be oxidized by a manganese(III) salt, such as manganese(III) acetate, to generate a radical intermediate. This radical can then attack the intramolecular terminal double bond, leading to the formation of a cyclic product. The regioselectivity of this cyclization (i.e., the size of the ring formed) would be governed by the relative stability of the resulting radical intermediates.

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes in which a single event triggers a series of subsequent bond-forming or bond-breaking events. The structure of this compound is well-suited for such reaction sequences. For example, a copper-catalyzed cascade reaction could be envisioned. nih.gov This could involve an initial conjugate reduction of an α,β-unsaturated ester (formed in situ or added) followed by an aldol (B89426) reaction with the ketone of the β-keto ester in this compound. This would be followed by a lactonization step, creating complex polycyclic structures in a single synthetic operation. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Radical Reaction Mechanisms

As mentioned in the context of cyclization, radical reactions play a significant role in the chemistry of unsaturated β-keto esters. brandeis.eduacs.org The mechanism of the manganese(III)-based oxidative cyclization involves the formation of an enol radical. This is followed by an intramolecular cyclization onto the alkene, which can proceed via different pathways depending on the desired ring size (e.g., 5-exo or 6-endo cyclization). The resulting cyclic radical can then be further oxidized to a cation or undergo other radical termination steps.

| Reaction Step | Description | Key Intermediates |

| Initiation | Oxidation of the β-keto ester by Mn(III) | Enol radical |

| Propagation | Intramolecular attack of the radical on the alkene | Cyclic alkyl radical |

| Termination | Oxidation of the cyclic radical or other radical quenching steps | Cyclic cation or neutral product |

Concerted vs. Stepwise Mechanisms

Many organic reactions can proceed through either a concerted mechanism, where all bond-making and bond-breaking occurs in a single step, or a stepwise mechanism, which involves one or more intermediates. In the context of potential cycloaddition reactions involving the alkene of this compound, this distinction is important. For example, a Diels-Alder reaction with a suitable diene would likely proceed through a concerted pericyclic transition state. In contrast, many of the radical and ionic reactions discussed, such as the oxidative cyclization, are inherently stepwise processes involving discrete radical or ionic intermediates. The specific reaction conditions and the nature of the reagents would determine which mechanistic pathway is favored.

Spectroscopic and Analytical Characterization Methodologies for Pent 4 En 1 Yl 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and spatial arrangement of atoms can be determined.

Proton NMR spectroscopy of Pent-4-en-1-yl 3-oxobutanoate is expected to reveal distinct signals for each unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) provides information about the number of neighboring protons.

Based on the analysis of its constituent fragments, pent-4-en-1-ol and the 3-oxobutanoate moiety, the predicted ¹H NMR spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-a | ~2.25 | s | 3H | - |

| H-b | ~3.45 | s | 2H | - |

| H-c | ~4.15 | t | 2H | ~6.5 |

| H-d | ~1.75 | p | 2H | ~6.7 |

| H-e | ~2.15 | q | 2H | ~7.0 |

| H-f | ~5.80 | ddt | 1H | ~17.0, 10.2, 6.7 |

| H-g (trans) | ~5.05 | dq | 1H | ~17.0, 1.7 |

s = singlet, t = triplet, p = pentet, q = quartet, ddt = doublet of doublets of triplets, dq = doublet of quartets

The protons of the methyl group (H-a) and the methylene (B1212753) group adjacent to the ketone (H-b) in the 3-oxobutanoate portion are expected to appear as singlets. The methylene protons of the pent-4-en-1-yl group are influenced by their proximity to the ester oxygen and the terminal double bond, resulting in characteristic chemical shifts and coupling patterns. The vinyl protons (H-f, H-g) exhibit complex splitting due to both geminal and vicinal coupling.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The predicted ¹³C NMR chemical shifts for this compound are derived from the known spectra of related esters and the substituent effects of the functional groups.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~200.5 |

| C-2 | ~50.0 |

| C-3 | ~30.0 |

| C-4 | ~167.0 |

| C-5 | ~64.5 |

| C-6 | ~28.0 |

| C-7 | ~30.0 |

| C-8 | ~137.5 |

The carbonyl carbons of the ketone (C-1) and ester (C-4) are significantly deshielded and appear at the downfield end of the spectrum. The carbons of the terminal alkene (C-8 and C-9) have characteristic shifts in the 115-140 ppm region. The remaining aliphatic carbons are found in the upfield region of the spectrum.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the 2D spectrum connect signals from protons that are typically on adjacent carbons. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the pent-4-en-1-yl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is a highly sensitive technique that allows for the definitive assignment of carbon signals based on their attached protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying connections across quaternary carbons and heteroatoms, such as the ester linkage in this compound. For instance, correlations would be expected between the protons on C-5 and the carbonyl carbon C-4, as well as between the protons on C-2 and the carbonyl carbon C-4, confirming the ester bond. sdsu.educolumbia.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound (C₉H₁₄O₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like esters. nih.gov It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. nih.gov This allows for a clear determination of the molecular weight.

When fragmentation is induced, for example through collision-induced dissociation (CID) in a tandem mass spectrometer, characteristic fragmentation patterns emerge that provide structural information. For esters, common fragmentation pathways include cleavage of the bond adjacent to the carbonyl group. libretexts.org

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 170 | [C₉H₁₄O₃]⁺ (Molecular Ion) |

| 113 | [M - C₄H₅O]⁺ |

| 85 | [C₄H₅O₂]⁺ |

| 69 | [C₅H₉]⁺ |

A prominent fragmentation would be the loss of the pent-4-en-1-oxy radical or the pent-4-en-1-yl cation. Another key fragmentation is the McLafferty rearrangement, which is common for esters and ketones. wikipedia.orgmiamioh.edu This involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of bonds within the compound. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The molecule contains four primary types of functional groups, each with distinct vibrational modes: a ketone carbonyl (C=O), an ester carbonyl (C=O), a terminal carbon-carbon double bond (C=C), and the ester C-O linkages.

Carbonyl (C=O) Stretching: The presence of two carbonyl groups—a ketone and an ester—is a key feature. Saturated aliphatic ketones typically show a strong, sharp absorption band around 1715 cm⁻¹. vscht.czwpmucdn.com Saturated esters exhibit a strong C=O stretching absorption at a slightly higher frequency, generally in the 1735-1750 cm⁻¹ range. vscht.czlibretexts.org The spectrum of this compound should therefore display two distinct, intense peaks in this region, corresponding to the two different carbonyl environments.

Alkene (C=C and =C-H) Vibrations: The terminal pentenyl group gives rise to several characteristic peaks. A moderate absorption band between 1640-1680 cm⁻¹ is indicative of the C=C double bond stretch. orgchemboulder.comspectroscopyonline.com The stretching vibrations of the hydrogens attached to the double-bonded carbons (=C-H) typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. orgchemboulder.comlibretexts.org Furthermore, monosubstituted alkenes, such as the one in this compound, show strong and characteristic out-of-plane C-H bending vibrations, with two distinct bands appearing near 990 cm⁻¹ and 910 cm⁻¹. libretexts.orgpressbooks.pub

Ester (C-O) Stretching: Esters are also characterized by strong C-O stretching vibrations. spectroscopyonline.com Two distinct C-O stretching bands are typically observed in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. vscht.cz These correspond to the asymmetric and symmetric vibrations of the C-O-C linkage.

Alkane (C-H) Vibrations: Like most organic molecules, the compound will display strong absorptions from C-H stretching in its alkyl portions, typically found in the 2850-3000 cm⁻¹ range. pressbooks.pub

The expected IR absorption bands for this compound are summarized in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Ketone | C=O Stretch | ~1715 | Strong |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| Alkane | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Alkene | C=C Stretch | 1680 - 1640 | Medium |

| Ester | C-O Stretch | 1300 - 1000 | Strong (multiple bands) |

Theoretical and Computational Chemistry Studies on Pent 4 En 1 Yl 3 Oxobutanoate

Electronic Structure and Conformation Analysis

A fundamental aspect of understanding a molecule's behavior lies in the analysis of its electronic structure and conformational possibilities.

Conformational Isomerism and Energy Landscapes

The flexibility of the pentenyl and butanoate chains in Pent-4-en-1-yl 3-oxobutanoate suggests the existence of multiple conformational isomers. A thorough computational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating dihedral angles and calculating the corresponding energies. Such studies are vital for understanding how the molecule's shape influences its physical properties and reactivity. At present, there is no specific research detailing the conformational landscape of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for studying the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

Transition State Characterization

For any chemical transformation involving this compound, such as hydrolysis, enolization, or reactions at the double bond, computational methods can be used to locate and characterize the transition state structures. This involves frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The geometry and energy of the transition state are critical for understanding the reaction's feasibility and kinetics. No specific computational studies on the transition states of reactions involving this compound have been found in the public domain.

Energy Profiles of Chemical Transformations

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction can be constructed. This profile provides quantitative information about the reaction's thermodynamics and kinetics, including activation energies and reaction enthalpies. Such profiles would be invaluable for predicting the reactivity of this compound under various conditions. Unfortunately, there is a scarcity of published research presenting such energy profiles for this specific compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models. For this compound, this would typically include:

| Spectroscopic Parameter | Computational Method |

| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) method |

| Vibrational Frequencies (IR/Raman) | DFT frequency calculations |

| UV-Vis Absorption Spectra | Time-Dependent DFT (TD-DFT) |

The comparison of predicted spectra with experimental ones is a powerful way to confirm the structure and conformation of a molecule. However, a comprehensive search did not yield any studies that report either the computational prediction or experimental validation of the spectroscopic parameters for this compound.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations offer a powerful computational lens through which the reactivity of molecules like this compound can be predicted and understood at an atomic level. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. By tracking the trajectories of atoms, MD simulations can elucidate reaction mechanisms, identify transient intermediates, and calculate the energetic barriers associated with chemical transformations. This approach provides a dynamic picture of chemical reactivity that complements static quantum mechanical calculations.

The reactivity of this compound is primarily centered around the β-keto ester moiety. This functional group presents several potential reaction pathways, including enolate formation, nucleophilic attack at the carbonyl carbons, and hydrolysis. MD simulations can be employed to explore the conformational landscape of the molecule and its interactions with solvent molecules and potential reactants, which are crucial for determining the feasibility and rates of these reactions.

A key aspect of predicting reactivity with MD simulations is the determination of the potential energy surface (PES) for a given reaction. The PES is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. Reaction pathways correspond to minimum energy paths on this surface. By simulating the system at various points along a proposed reaction coordinate, it is possible to map out the energetic profile of the reaction, including the activation energy.

For instance, in studying the hydrolysis of this compound, MD simulations can model the approach of a water molecule or a hydroxide (B78521) ion to the ester carbonyl group. These simulations can reveal the role of individual solvent molecules in stabilizing the transition state and can help to elucidate the stepwise versus concerted nature of the reaction mechanism. Car-Parrinello molecular dynamics simulations, for example, have been effectively used to show that the hydrolysis of esters in water can be consistent with mechanisms involving cooperative catalysis by hydroxide and hydronium ions generated from the autoionization of water. nih.govacs.orgresearchgate.net This process can significantly lower the activation free energy compared to the gas phase. nih.govacs.orgresearchgate.net

The following table illustrates hypothetical data that could be generated from MD simulations to predict the reactivity of this compound in a common reaction, such as base-catalyzed hydrolysis.

| Reaction Coordinate | System Potential Energy (kcal/mol) | Key Interatomic Distances (Å) |

| Reactants (Ester + OH⁻) | 0.0 | C=O: 1.21, C-OH⁻: > 3.5 |

| Transition State 1 | +15.2 | C=O: 1.35, C-OH⁻: 2.1 |

| Tetrahedral Intermediate | -5.8 | C-O⁻: 1.42, C-OH: 1.45 |

| Transition State 2 | +12.5 | C-O(alkoxide): 2.0, C-O⁻: 1.30 |

| Products (Carboxylate + Alcohol) | -18.7 | C=O: 1.25, C-O(alkoxide): > 4.0 |

This table is generated based on established principles of ester hydrolysis and is for illustrative purposes. Actual values would be derived from specific MD simulation trajectories.

Furthermore, MD simulations can be used to investigate the conformational flexibility of the pent-4-en-1-yl chain and its potential influence on the reactivity of the 3-oxobutanoate group. The presence of the terminal double bond might lead to specific folded conformations that could either sterically hinder or catalytically influence reactions at the ester functionality through intramolecular interactions. By simulating the molecule in different solvent environments, it's possible to predict how the local environment modulates these conformational preferences and, consequently, the molecule's reactivity.

Another application of MD in this context is the study of the molecule's interaction with biological macromolecules, such as enzymes. For example, if this compound were a substrate for an esterase, MD simulations could be used to model its binding to the active site. Such simulations can provide insights into the specific interactions that stabilize the enzyme-substrate complex and position the ester for catalysis. researchgate.net

The table below presents a hypothetical analysis of the root-mean-square deviation (RMSD) of the ligand within an enzyme active site over the course of a simulation, a common metric to assess binding stability.

| Simulation Time (ns) | RMSD of this compound (Å) | Number of Hydrogen Bonds to Active Site Residues |

| 0 | 0.0 | 3 |

| 10 | 1.2 | 4 |

| 20 | 1.5 | 3 |

| 30 | 1.3 | 4 |

| 40 | 1.6 | 2 |

| 50 | 1.5 | 3 |

This is a representative data table illustrating the type of information obtainable from MD simulations of ligand-protein interactions.

Derivatives, Analogues, and Advanced Structural Modifications of Pent 4 En 1 Yl 3 Oxobutanoate

Modification of the Pentenyl Moiety

The pentenyl group, with its terminal double bond, provides a reactive handle for a variety of chemical transformations, including saturation, isomerization, and substitution.

Saturated Pentyl Analogues

The most straightforward modification of the pentenyl chain is its reduction to the corresponding saturated pentyl analogue, pentyl 3-oxobutanoate. This transformation eliminates the reactivity associated with the double bond, leading to a more stable compound with altered physical properties. The synthesis of such saturated analogues can be readily achieved through catalytic hydrogenation of the parent compound or by direct esterification of 3-oxobutanoic acid with pentanol.

Table 1: Comparison of Pent-4-en-1-yl 3-Oxobutanoate and its Saturated Analogue

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C9H14O3 | 170.20 | Terminal C=C double bond |

| Pentyl 3-oxobutanoate | C9H16O3 | 172.22 | Saturated pentyl chain |

Data sourced from publicly available chemical databases.

Isomeric Pentenyl and Pentynyl Derivatives

Furthermore, the introduction of a triple bond to create pentynyl derivatives, such as pent-4-yn-1-yl 3-oxobutanoate, represents another significant structural modification. The synthesis would likely proceed via the esterification of pent-4-yn-1-ol. The linear geometry of the alkyne group in these derivatives imposes distinct conformational constraints compared to the alkene or alkane counterparts.

Substituted Pentenyl Chains

The pentenyl chain is amenable to various substitution reactions, offering a pathway to a wide array of derivatives. For instance, the introduction of alkyl groups, such as a methyl group, can create chiral centers and influence the molecule's lipophilicity. The synthesis of such compounds could be approached by using a substituted pentenol in the esterification reaction.

Halogenation of the double bond is another common modification. The reaction of this compound with halogens (e.g., Br2, Cl2) would be expected to yield dihalogenated derivatives at the 4- and 5-positions of the pentyl chain. These derivatives would exhibit altered polarity and reactivity.

Modification of the 3-Oxobutanoate Moiety

The 3-oxobutanoate portion of the molecule contains two key functional groups ripe for modification: the ester linkage and the β-keto system.

Analogues with Different Ester Alkyl Groups

Varying the alkyl group of the ester is a common strategy to modulate properties such as volatility, solubility, and susceptibility to hydrolysis. By replacing the pent-4-en-1-yl group with other alkyl chains, a homologous series of 3-oxobutanoates can be generated. The synthesis of these analogues is typically straightforward, involving the transesterification of an existing 3-oxobutanoate (like the ethyl or methyl ester) with the desired alcohol, or by direct esterification.

Table 2: Physicochemical Properties of 3-Oxobutanoate Esters with Varying Alkyl Groups

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl 3-oxobutanoate | C5H8O3 | 116.12 | 169-170 |

| Ethyl 3-oxobutanoate | C6H10O3 | 130.14 | 181 |

| Propyl 3-oxobutanoate | C7H12O3 | 144.17 | 199 |

| Butyl 3-oxobutanoate | C8H14O3 | 158.19 | 214 |

Data is compiled from various chemical suppliers and literature sources.

As the length of the alkyl chain increases, the molecular weight and boiling point generally increase, while water solubility tends to decrease.

Alterations to the Beta-Keto System

The β-keto group is a versatile functional moiety that can be transformed into other functional groups, leading to significant changes in the molecule's chemical nature.

One important transformation is the conversion to a β-enamino ester (or β-aminobut-2-enoate). This is typically achieved by reacting the β-keto ester with ammonia (B1221849) or a primary or secondary amine, often with acid catalysis. organic-chemistry.orgacgpubs.org The resulting enamine is a conjugated system that can exhibit different reactivity and chelating properties compared to the original β-keto ester. For instance, reaction of this compound with ammonia would yield pent-4-en-1-yl 3-aminobut-2-enoate.

Another key modification is the thionation of the ketone carbonyl group to produce a β-thioketo ester . This transformation can be accomplished using reagents like Lawesson's reagent. nih.gov The resulting pent-4-en-1-yl 3-thioxobutanoate would have a distinct set of properties, including different spectroscopic characteristics and potentially altered biological activity due to the presence of the sulfur atom.

Introduction of Heteroatoms or Chiral Centers

The strategic introduction of heteroatoms or chiral centers into the structure of this compound can dramatically influence its stereochemistry and reactivity. These modifications can be targeted at either the 3-oxobutanoate moiety or the pent-4-en-1-yl chain, leading to a diverse range of derivatives.

On the 3-Oxobutanoate Moiety

The active methylene (B1212753) group (C2) and the ketone (C3) of the 3-oxobutanoate portion are prime sites for the introduction of chirality and heteroatoms.

Asymmetric Amination: The α-position of the β-keto ester can be aminated to introduce a nitrogen-containing functional group and create a chiral center. This can be achieved using azodicarboxylates in the presence of a chiral catalyst, such as a guanidine-bisurea bifunctional organocatalyst. Such reactions can proceed with high yields and enantioselectivities, affording α-amino-β-keto esters.

Asymmetric Halogenation: The introduction of a halogen atom (e.g., chlorine or bromine) at the α-position can also generate a chiral center. Chiral bisoxazoline-copper(II) complexes have been shown to catalyze the asymmetric α-chlorination and α-bromination of β-keto esters with good to high enantioselectivities. These α-halo-β-keto esters are versatile intermediates for further synthetic transformations.

Asymmetric Reduction: The ketone at the C3 position can be stereoselectively reduced to a hydroxyl group, creating a chiral center. This transformation can be accomplished using various chemical and biocatalytic methods. For instance, enzyme-catalyzed reductions using dehydrogenases/reductases from microorganisms can provide access to optically pure β-hydroxy esters. These biocatalytic approaches are often highly enantioselective and environmentally friendly.

| Modification | Reagents/Catalyst | Functional Group Introduced | Position | Chirality |

| Asymmetric Amination | Azodicarboxylates, Chiral Guanidine-Bisurea Organocatalyst | Amino Group | C2 | Yes |

| Asymmetric Chlorination | N-Chlorosuccinimide, Chiral Bisoxazoline-Copper(II) Complex | Chlorine | C2 | Yes |

| Asymmetric Reduction | Dehydrogenase/Reductase (Biocatalyst), H-donor | Hydroxyl Group | C3 | Yes |

On the Pent-4-en-1-yl Moiety

The terminal double bond of the pent-4-en-1-yl group is a versatile handle for the introduction of heteroatoms and the creation of chiral centers.

Epoxidation: The double bond can be epoxidized to form a chiral epoxide. Asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols, which could be an intermediate in the synthesis of the pent-4-en-1-yl moiety) or Jacobsen-Katsuki epoxidation, can be employed to achieve high enantioselectivity. The resulting epoxide is a valuable intermediate for the introduction of various nucleophiles.

Dihydroxylation: The alkene can be dihydroxylated to form a diol. Asymmetric dihydroxylation using osmium tetroxide in the presence of a chiral ligand (e.g., from the Sharpless AD-mix) can produce chiral diols with high enantiomeric excess.

Aziridination: The introduction of a nitrogen atom across the double bond to form an aziridine (B145994) ring can be achieved through various methods. Enantioselective aziridination of unactivated terminal alkenes can be facilitated by planar chiral rhodium indenyl catalysts, yielding high-value chiral aziridines.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across the double bond. The use of chiral boranes can lead to the formation of a chiral alcohol at the C4 or C5 position of the pentenyl chain.

| Modification | Reagents/Catalyst | Functional Group Introduced | Position(s) | Chirality |

| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst | Epoxide | C4, C5 | Yes |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Diol | C4, C5 | Yes |

| Enantioselective Aziridination | Planar Chiral Rhodium Catalyst | Aziridine | C4, C5 | Yes |

| Asymmetric Hydroboration-Oxidation | Chiral Borane, H₂O₂, NaOH | Hydroxyl Group | C4 or C5 | Yes |

Synthesis and Reactivity of Polyfunctionalized Derivatives

The presence of multiple reactive sites in this compound allows for the synthesis of a wide array of polyfunctionalized derivatives. These derivatives can be designed to possess a combination of functionalities, leading to complex molecular structures with potentially unique properties.

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives can be achieved through a sequence of reactions targeting different parts of the molecule.

Sequential Functionalization: A common strategy involves the sequential modification of the β-keto ester and the terminal alkene. For example, the α-position of the 3-oxobutanoate moiety can first be alkylated or acylated, followed by a reaction at the terminal double bond, such as dihydroxylation or epoxidation. The order of these reactions can be crucial to avoid unwanted side reactions.

Tandem and Cascade Reactions: More advanced synthetic strategies can involve tandem or cascade reactions where multiple bonds are formed in a single operation. For instance, a palladium-promoted cyclization of related (Z)-pent-2-en-4-yn-1-yl alkanoates has been shown to lead to furan (B31954) derivatives through an acyl group shift. While not directly applicable to the saturated chain of the pent-4-en-1-yl group, this highlights the potential for complex rearrangements and cyclizations in related systems.

Click Chemistry: The terminal alkene can be functionalized to introduce an azide (B81097) or alkyne group, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the efficient and modular attachment of a wide variety of molecular fragments, leading to a diverse library of polyfunctionalized derivatives.

Reactivity of Polyfunctionalized Derivatives

The reactivity of polyfunctionalized derivatives of this compound is dictated by the interplay of the newly introduced functional groups.

Intramolecular Reactions: The presence of multiple functional groups within the same molecule can facilitate intramolecular reactions. For example, a derivative containing a hydroxyl group on the pentenyl chain and a carboxylic acid (obtained from hydrolysis of the ester) could undergo intramolecular esterification to form a lactone.

Chelation and Metal Complexation: The β-keto ester moiety is known to form stable complexes with a variety of metal ions. The introduction of additional donor atoms (e.g., nitrogen or oxygen) in the pentenyl chain could lead to the formation of polydentate ligands capable of forming highly stable and structurally diverse metal complexes.

Cross-Coupling Reactions: Derivatives bearing a halide or triflate on the pentenyl chain can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, further expanding the structural diversity of the accessible derivatives.

| Derivative Type | Synthetic Strategy | Key Functional Groups | Potential Reactivity |

| Hydroxylated Ester | Sequential Functionalization (e.g., Dihydroxylation) | Ester, Ketone, Diol | Intramolecular cyclization (e.g., hemiketal formation), further oxidation |

| Amino Acid Ester Analogue | Asymmetric Amination | Ester, Ketone, Amine | Peptide coupling, formation of heterocyclic compounds |

| Furan Derivative | Tandem Cyclization/Rearrangement (in related systems) | Ester, Furan | Electrophilic aromatic substitution on the furan ring |

| Triazole Conjugate | Click Chemistry | Ester, Ketone, Triazole | Coordination chemistry, biological screening |

The systematic exploration of these synthetic pathways and the reactivity of the resulting polyfunctionalized derivatives of this compound holds significant promise for the discovery of novel compounds with tailored properties.

Applications of Pent 4 En 1 Yl 3 Oxobutanoate in Advanced Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

The dual functionality of Pent-4-en-1-yl 3-oxobutanoate makes it a valuable precursor in multi-step organic synthesis. The terminal double bond is amenable to a wide range of transformations, including additions and cross-coupling reactions, while the acetoacetate (B1235776) group, with its active methylene (B1212753) and ketone carbonyl, offers numerous possibilities for carbon-carbon and carbon-heteroatom bond formation.

While direct application of this compound in the total synthesis of specific natural products is not yet widely documented, its structural motifs are analogous to intermediates used in established synthetic strategies. Ketoesters are key intermediates in the synthesis of complex natural products. beilstein-journals.org For instance, the Barbier reaction, a carbon-carbon bond-forming reaction, is extensively used in the synthesis of intricate and naturally occurring organic compounds and can be applied to molecules with carbonyl functionalities. rsc.orgresearchgate.net The alkenyl group in this compound could participate in such reactions, potentially serving as a handle for introducing allyl groups, a common step in constructing complex molecular skeletons. rsc.org The synthesis of various natural products, such as alkaloids and decalactones, often involves the strategic use of precursors containing both carbonyl and alkenyl functionalities to build stereochemically rich structures. rsc.org

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the β-ketoester portion of this compound makes it a suitable precursor for various heterocyclic systems. The active methylene group can be used as a nucleophile in condensation reactions with electrophiles like diamines or hydrazines to form rings. Furthermore, the terminal alkene can be functionalized to introduce groups that can participate in cyclization reactions. mdpi.com

Organic cyano compounds, which share some reactivity patterns with the activated methylene group in acetoacetates, are versatile reagents for heterocyclic synthesis. longdom.org For example, the reaction of compounds with active methylene groups is a known route to forming thiophene (B33073) derivatives. longdom.org By analogy, the acetoacetate moiety of this compound could be employed in similar cyclization strategies to create a diverse range of heterocyclic structures.

Role in Polymer Chemistry and Materials Science

The presence of a polymerizable alkene and a reactive acetoacetate group allows this compound to play a significant role in polymer chemistry, both as a monomer and as a functional component for creating advanced materials.

This compound can act as a functional monomer in polymerization reactions. The terminal double bond can undergo free-radical polymerization, either to form a homopolymer or to be incorporated as a comonomer with other ethylenically unsaturated monomers, such as acrylates or styrenes. google.com The incorporation of this monomer introduces pendant acetoacetate groups along the polymer backbone. eastman.com

The synthesis of acetoacetyl-functional polymers can be achieved through several routes, including the polymerization of an acetoacetyl-functional monomer like acetoacetoxyethyl methacrylate (B99206) (AAEM), which is analogous to using this compound. eastman.com These polymerizations are typically carried out as solution, suspension, or emulsion polymers. google.com

Table 1: Polymerization Methods for Incorporating Acetoacetate Functionality

| Polymerization Method | Description | Key Features |

| Solution Polymerization | Monomers are dissolved in a non-reactive solvent with a catalyst. | Heat from the reaction is absorbed by the solvent, controlling the reaction rate. google.com |

| Emulsion Polymerization | Monomers are emulsified in an aqueous medium with surfactants and a water-soluble initiator. | Produces stable latex dispersions; suitable for creating film-forming polymers. google.com |

| Suspension Polymerization | Monomers are suspended as droplets in a liquid phase (usually water) with a monomer-soluble initiator. | Results in polymer beads. |

| Transesterification | A pre-formed polymer with hydroxyl groups is reacted with an acetoacetate ester (e.g., ethyl acetoacetate). | Allows for the modification of existing polymers to introduce acetoacetate functionality. eastman.com |

The true versatility of polymers derived from this compound lies in the reactivity of the pendant acetoacetate groups. These groups serve as crosslinking sites, enabling the transformation of thermoplastic polymers into durable thermoset materials. eastman.com The acetoacetate moiety contains both an active methylene group and a ketone carbonyl, providing two sites for crosslinking reactions. eastman.com

This dual reactivity allows for a variety of curing mechanisms at low temperatures, which is energy efficient. researchgate.net Common crosslinking agents include:

Melamine resins: React with the active methylene group. eastman.com

Isocyanates: Also react with the active methylene group. eastman.com

Multifunctional amines: React with the ketone carbonyl to form stable enamines, a reaction effective in architectural coatings and adhesives. google.comresearchgate.net

Michael Addition: The acetoacetate group can act as a Michael donor, reacting with acceptors like acrylates or divinyl sulfones. This is particularly useful in dual-curing systems to create polymers with high crosslink density and superior mechanical properties. mdpi.com

These crosslinking reactions are instrumental in producing high-performance materials such as coatings, adhesives, and composite resins. researchgate.netmdpi.com The ability of the acetoacetate group to chelate with metal ions can also be exploited to improve adhesion to metal substrates. researchgate.net

Table 2: Crosslinking Chemistries of Acetoacetate-Functional Polymers

| Crosslinking Agent/Reaction | Reactive Site on Acetoacetate | Resulting Linkage | Key Applications |

| Melamine / Isocyanates | Active Methylene | C-C Bond | Thermoset Coatings eastman.com |

| Multifunctional Amines | Ketone Carbonyl | Enamine | Coatings, Adhesives google.comresearchgate.net |

| Michael Addition (with Acrylates) | Active Methylene (as carbanion) | C-C Bond | Dual-Curing Systems, Adhesives mdpi.com |

| Metal Ions (e.g., Fe, Ni, Cu) | Keto-Enolate Tautomer | Metal Chelate | Improved Substrate Adhesion, Rust Conversion Coatings researchgate.net |

Contributions to Photochromic Systems Research

Photochromic materials can reversibly change their color and other properties upon exposure to light. frontiersin.orgtcichemicals.com This behavior is typically conferred by incorporating specific photochromic dyes, such as diarylethenes or spirooxazines, into a host material, often a polymer matrix. research.csiro.aursc.orgresearchgate.net

While this compound is not itself photochromic, polymers derived from it can serve as an excellent matrix for these dyes. The properties of the polymer backbone can significantly influence the switching speeds and fatigue resistance of the photochromic system. research.csiro.au The ability to create crosslinked networks using the pendant acetoacetate groups can provide a stable and rigid environment, potentially enhancing the performance and durability of the embedded photochromic molecules.

Furthermore, the acetoacetate group's ability to form metal chelates could offer a novel route to tune photochromic behavior. researchgate.net The coordination of metal ions to the polymer backbone in proximity to the photochromic dye could influence the electronic environment of the dye, thereby altering its absorption spectrum and isomerization kinetics. This approach could lead to the development of new, highly tunable photo-responsive materials for applications in optical memory, smart windows, and security inks. frontiersin.orgjcu.edu.au

Development of New Synthetic Reagents and Catalysts

The molecular architecture of this compound offers distinct reaction sites that can be exploited for the creation of new chemical tools for synthesis.

The terminal alkene group in this compound serves as a polymerizable handle. This functionality allows the molecule to be incorporated into polymer chains through various polymerization techniques, such as free-radical polymerization or Ring-Opening Metathesis Polymerization (ROMP). Once integrated into a polymer backbone, the β-ketoester portion remains available for further chemical modification, including chelation with metal ions.

This approach can lead to the generation of heterogeneous catalysts. Polymer-supported catalysts are highly valued in industrial and laboratory settings because they can be easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification. For instance, the β-ketoester moiety can act as a bidentate ligand, coordinating with a variety of transition metals known for their catalytic activity. The resulting polymer-metal complex could potentially catalyze a range of organic transformations. The flexibility of the pentenyl chain could also influence the accessibility of the catalytic sites.

Table 1: Potential Polymerization Methods and Subsequent Catalyst Formation

| Polymerization Method | Monomer | Resulting Polymer Structure | Potential Catalytic Metal |

| Free-Radical Polymerization | This compound | Polyalkane with pendant β-ketoester groups | Palladium (Pd), Copper (Cu), Ruthenium (Ru) |

| ROMP | This compound | Polyalkenamer with pendant β-ketoester groups | Rhodium (Rh), Iridium (Ir) |

The β-ketoester functionality is a well-established precursor for the synthesis of a wide array of ligands for homogeneous catalysis. The acidic α-proton of the β-ketoester can be readily removed to form a stable enolate, which can then participate in various coupling reactions to introduce phosphine, amine, or other coordinating groups.

Furthermore, the terminal alkene offers a site for hydroformylation, hydroaminomethylation, or other transformations to introduce additional donor atoms, potentially leading to the formation of multidentate ligands. The ability to chelate metal centers through the dicarbonyl group, combined with further functionalization at the terminal alkene, makes this compound a promising starting material for custom-designed ligands with specific steric and electronic properties. These ligands could find applications in asymmetric catalysis, where the chiral environment around the metal center is crucial for enantioselectivity.

The intrinsic reactivity of both the alkene and the β-ketoester can be harnessed in various metal-catalyzed reactions. For example, β-ketoesters are known to undergo palladium-catalyzed decarboxylative allylation reactions. nih.gov While this compound itself contains an alkene, its ester functionality could be modified to an allylic ester, making it a substrate for such transformations.

Additionally, gold-catalyzed hydroalkylation of the terminal olefin with the β-ketoester moiety (either inter- or intramolecularly) could be explored. nih.gov Such reactions could lead to the formation of carbocyclic structures that might serve as scaffolds for more complex reagents or catalysts. The presence of both a nucleophilic site (the enolate of the β-ketoester) and an electrophilic site (the alkene, upon activation by a metal catalyst) within the same molecule opens up possibilities for novel intramolecular cyclization reactions, yielding cyclic ketones or other valuable synthetic intermediates.

Table 2: Potential Metal-Catalyzed Transformations of this compound

| Reaction Type | Metal Catalyst | Functional Group(s) Involved | Potential Product Class |

| Intramolecular Hydroalkylation | Gold (Au) | Alkene and β-ketoester | Cyclic ketones |

| Cross-Metathesis | Ruthenium (Ru) | Alkene | Functionalized alkenes |

| Hydroformylation | Rhodium (Rh), Cobalt (Co) | Alkene | Aldehydes |

| Wacker-type Oxidation | Palladium (Pd) | Alkene | Methyl ketones |

Future Research Directions and Unexplored Avenues for Pent 4 En 1 Yl 3 Oxobutanoate

Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of β-keto esters often involves Claisen condensation reactions, which can have limitations in terms of substrate scope and reaction conditions. Future research should focus on developing novel and more sustainable synthetic routes to Pent-4-en-1-yl 3-oxobutanoate and its derivatives.

One promising avenue is the advancement of greener esterification methods . A modified Steglich esterification using acetonitrile as a less hazardous solvent has been shown to be effective for synthesizing a variety of esters with high yields and without the need for chromatographic purification. arxiv.org This approach could be adapted for the synthesis of this compound, reducing the reliance on hazardous chlorinated solvents.

Enzymatic synthesis represents another key area for sustainable production. Lipase-catalyzed transesterification has emerged as a powerful tool for preparing β-keto esters under mild, solvent-free conditions. academindex.com The use of enzymes like Candida antarctica lipase B (CALB) can offer high chemo- and stereoselectivity, which would be particularly advantageous for producing chiral derivatives of the target molecule. academindex.com The benefits of enzymatic esterification include milder operating conditions, reduced by-product formation, and high selectivity. nih.gov

Furthermore, the development of novel catalytic systems can pave the way for more efficient syntheses. For instance, boric acid has been demonstrated as an environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with various alcohols, including allylic alcohols. aip.org Research into heterogeneous catalysts, such as silica-supported boric acid, could lead to easily recyclable systems, further enhancing the sustainability of the synthesis.

| Synthetic Approach | Key Advantages | Potential for this compound |

| Greener Steglich Esterification | Avoids hazardous chlorinated solvents, high yields, no chromatography needed. arxiv.org | A more environmentally friendly route to the target compound. |

| Enzymatic Transesterification | Mild, solvent-free conditions, high selectivity, potential for chirality. academindex.com | Sustainable production of the ester and its chiral analogues. |

| Boric Acid Catalysis | Environmentally benign catalyst, effective for allylic alcohols. aip.org | A simple and green method for the final esterification step. |

| Organoselenium-Mediated Synthesis | A novel method for converting aldehydes to β-keto esters. nih.gov | An alternative synthetic strategy starting from different precursors. |

Unexplored Reactivity Patterns and Selectivity Challenges

The presence of two distinct reactive sites—the β-keto ester and the terminal alkene—in this compound opens up a wide range of possibilities for chemical transformations. However, this bifunctionality also presents significant selectivity challenges.

The β-keto ester moiety is known to undergo a variety of reactions, including alkylation, hydrolysis, and decarboxylation. researchgate.netnih.gov The acidic α-protons allow for facile enolate formation and subsequent reaction with electrophiles. The terminal alkene, on the other hand, is susceptible to a plethora of addition and cycloaddition reactions. A key challenge lies in achieving chemoselectivity , where a reagent preferentially reacts with one functional group over the other. tandfonline.comwuxibiology.com

Future research should systematically explore the reactivity of this compound with a diverse range of reagents under various conditions to map out its reactivity profile. For instance, investigating reactions that are selective for the β-keto ester in the presence of the alkene, and vice versa, is crucial. This could involve the use of protecting groups or the careful selection of catalysts and reaction conditions to favor one reaction pathway over another.

Moreover, the interplay between the two functional groups could lead to novel intramolecular reactions. For example, under certain conditions, the enolate of the β-keto ester could potentially act as a nucleophile in an intramolecular fashion with the alkene, leading to cyclic products. The exploration of such tandem or domino reactions could provide efficient routes to complex molecular architectures.

Regioselectivity and stereoselectivity are also important considerations. tandfonline.com For reactions involving the alkene, such as hydroformylation or epoxidation, controlling the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity will be critical for synthesizing specific target molecules. Similarly, for reactions at the β-keto ester, controlling the stereochemistry at the α-carbon is a key challenge, especially when creating chiral centers.

| Reaction Type | Potential Challenge | Research Direction |

| Alkylation of β-keto ester | Competition with reactions at the alkene. | Development of chemoselective alkylation methods. |

| Addition to alkene | Competition with reactions at the β-keto ester. | Exploration of catalysts that selectively activate the alkene. |

| Intramolecular reactions | Controlling the formation of different cyclic products. | Systematic study of reaction conditions to favor specific cyclization pathways. |

| Stereoselective reactions | Controlling the stereochemistry at multiple centers. | Application of asymmetric catalysis to control stereochemical outcomes. |

Advanced Characterization Techniques and In Situ Monitoring

A thorough understanding of the structure, reactivity, and reaction kinetics of this compound and its derivatives requires the application of advanced characterization techniques. While standard techniques like NMR and mass spectrometry are indispensable, more sophisticated methods can provide deeper insights.

Two-dimensional NMR spectroscopy can be particularly valuable for unambiguously assigning the complex proton and carbon signals that arise from the bifunctional nature of the molecule. mdpi.com Techniques like COSY, HSQC, and HMBC can help to elucidate the connectivity and spatial relationships between different parts of the molecule, which is crucial for confirming the structure of reaction products.

Advanced mass spectrometry techniques are essential for both structural elucidation and reaction monitoring. For instance, acetonitrile chemical ionization tandem mass spectrometry has been shown to be a rapid and effective method for locating double bonds in unsaturated fatty acid methyl esters. arxiv.org This technique could be applied to derivatives of this compound to precisely determine the position of the double bond after isomerization or other reactions.

In situ monitoring of reactions involving this compound is a critical area for future research. Techniques like operando spectroscopy , which combines spectroscopic measurements with simultaneous monitoring of catalytic activity, can provide real-time information about reaction mechanisms, intermediates, and catalyst behavior. aip.orgresearchgate.netmdpi.com For example, using an infrared probe with attenuated total reflectance (ATR) can allow for the continuous monitoring of esterification reactions by observing the changes in the characteristic vibrational bands of the reactants and products. acs.org Similarly, near-infrared (NIR) spectroscopy can be used for the on-line quantitative control of batch processes.

| Technique | Application for this compound |

| 2D NMR Spectroscopy | Unambiguous structural assignment of the molecule and its derivatives. mdpi.com |

| Acetonitrile CI-MS/MS | Precise localization of the double bond in reaction products. arxiv.org |

| Operando IR/NIR Spectroscopy | In situ monitoring of reaction kinetics and mechanisms. aip.orgresearchgate.netmdpi.comacs.org |

| On-line Mass Spectrometry | Real-time analysis of reaction mixtures to identify intermediates and products. nih.gov |

Emerging Applications in Interdisciplinary Fields

The unique combination of a β-keto ester and a terminal alkene in this compound makes it a promising candidate for a variety of applications in interdisciplinary fields, including materials science and medicinal chemistry.

In materials science , the terminal alkene functionality can be utilized for polymerization reactions. This could lead to the development of novel polymers with tailored properties. For example, UV-curing of unsaturated esters has been explored for coating applications. nih.gov this compound could serve as a monomer or a cross-linking agent to create polymers with specific thermal and mechanical properties. The ester group in the polymer backbone could also impart biodegradability, making these materials attractive for environmentally friendly applications.

In the realm of medicinal chemistry , β-keto esters are recognized as important synthons for the synthesis of a wide range of biologically active molecules. acs.org They have been investigated for their potential as antibacterial and anticancer agents. researchgate.nettandfonline.com The design of β-keto ester analogues of natural autoinducers has been explored for inhibiting bacterial quorum sensing, a process involved in bacterial virulence. tandfonline.com The bifunctional nature of this compound provides a scaffold that can be readily modified to create a library of compounds for screening against various biological targets.

The ester functionality also suggests potential applications in the fragrance and flavor industry . Many esters with fruity and floral scents are used in perfumes and food products. While the specific odor profile of this compound is not widely documented, its structural motifs are common in fragrance chemistry. Further investigation into its olfactory properties and those of its derivatives could uncover new applications in this area.

| Field | Potential Application | Rationale |

| Materials Science | Monomer for novel polymers. | Alkene allows for polymerization; ester group can provide biodegradability. nih.gov |

| Medicinal Chemistry | Scaffold for drug discovery. | β-keto ester is a known pharmacophore; bifunctionality allows for diverse modifications. researchgate.nettandfonline.comacs.org |

| Fragrance Industry | Novel fragrance ingredient. | Ester compounds are commonly used as fragrances. |

Computational Design and Optimization of Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules and materials derived from this compound.

Quantum mechanics calculations , such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of the molecule. researchgate.net These calculations can help to predict which functional group is more susceptible to attack by a given reagent, thus guiding the design of selective reactions. By modeling different derivatives with various substituents, it is possible to computationally screen for compounds with desired electronic properties and reactivity.

For applications in medicinal chemistry, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives with enhanced biological activity. nih.gov Molecular docking can predict how different derivatives bind to the active site of a target protein, while QSAR models can correlate the structural features of the molecules with their biological activity. These in silico methods can prioritize the synthesis of the most promising candidates, saving time and resources.

In the context of materials science, computational tools can be used to predict the properties of polymers derived from this compound and its derivatives. arxiv.orgtandfonline.comacs.org Machine learning models, such as graph convolutional networks, can predict properties like glass transition temperature, melting temperature, and mechanical strength based on the monomer structure. acs.org Molecular dynamics simulations can provide insights into the conformational behavior and intermolecular interactions of the polymer chains, helping to understand and predict the macroscopic properties of the resulting materials. mdpi.com

| Computational Method | Application for this compound Derivatives |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and electronic properties. researchgate.net |

| Molecular Docking and QSAR | Design of derivatives with specific biological activities. nih.gov |

| Machine Learning for Polymers | Prediction of physical and mechanical properties of polymers. arxiv.orgtandfonline.comacs.org |

| Molecular Dynamics Simulations | Understanding polymer chain conformation and material properties. mdpi.com |

Conclusion

Summary of Key Research Findings

Research on Pent-4-en-1-yl 3-oxobutanoate and related acetoacetate (B1235776) esters highlights their significant utility as versatile chemical building blocks. The dual functionality of the acetoacetate group allows for a wide range of synthetic transformations. The acidic nature of the α-carbon enables facile alkylation reactions, a cornerstone of the classic acetoacetic ester synthesis for creating substituted ketones. wikipedia.org Furthermore, the presence of the terminal alkene in the pentenyl moiety provides a site for polymerization or other functional group interconversions. Studies on similar bifunctional molecules have demonstrated their value in creating polymers with tailored properties and as precursors for complex organic molecules.

Broader Impact on Organic and Materials Chemistry

The broader impact of compounds like this compound on organic and materials chemistry is substantial. In organic synthesis, the acetoacetate group is a powerful tool for carbon-carbon bond formation, enabling the construction of complex molecular skeletons. researchgate.net In materials chemistry, the presence of a polymerizable group (the alkene) and a functional handle (the β-keto ester) allows for the design of functional polymers. For example, acetoacetic ester-terminated polymers have been used to modify resins, leading to materials with improved mechanical properties. mdpi.comnih.gov The β-keto ester group can act as a cross-linking site or be used to chelate metal ions, opening avenues for the development of advanced coatings, adhesives, and smart materials. This class of compounds serves as a critical bridge between fundamental organic reactions and the creation of functional materials with advanced properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Pent-4-en-1-yl 3-oxobutanoate?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and purity. Techniques like thin-layer chromatography (TLC) and gas chromatography (GC) should be employed to monitor reaction progress. Purification via fractional distillation or column chromatography is critical, as the compound’s unsaturated ester group may introduce stability challenges during isolation .

- Data Analysis : Compare yields and purity metrics across trials using spectroscopic data (NMR, IR) to identify optimal conditions. Inconsistent results may arise from competing side reactions (e.g., isomerization of the pent-4-en-1-yl chain) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For the α,β-unsaturated ketone moiety, UV-Vis spectroscopy can detect conjugation effects (λmax ~240–280 nm). Cross-reference data with published spectra of analogous 3-oxoesters to resolve ambiguities .

- Contradiction Management : Discrepancies in carbonyl peak splitting (NMR) may indicate keto-enol tautomerism; use deuterated solvents (e.g., DMSO-d6) to stabilize the dominant form .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s reactivity under varying atmospheric conditions?

- Methodological Answer : Conduct controlled exposure experiments in inert (N2) vs. oxidizing (O3-rich) environments. Use real-time Fourier-transform infrared spectroscopy (FTIR) to track degradation products (e.g., peroxides or aldehydes). Surface adsorption studies (via quartz crystal microbalance) can elucidate interactions with indoor/outdoor particulates .

- Data Interpretation : Compare kinetic degradation rates under different conditions. Contradictions may arise from humidity effects on hydrolysis pathways; replicate trials with humidity-controlled chambers .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to model electronic interactions between the 3-oxobutanoate group and transition-metal catalysts (e.g., Pd or Ru). Software like Gaussian or ORCA can simulate transition states for ester hydrogenation or olefin metathesis .

- Validation : Correlate computational predictions with experimental outcomes (e.g., enantiomeric excess in asymmetric hydrogenation). Discrepancies may highlight limitations in basis-set selection or solvent effects in simulations .

Q. What advanced techniques characterize the compound’s degradation pathways in environmental matrices?

- Methodological Answer : Use GC-MS coupled with solid-phase microextraction (SPME) to detect trace degradation products in soil or water. Isotopic labeling (e.g., C at the ketone position) can track metabolic pathways in microbial consortia .

- Conflict Resolution : If degradation intermediates contradict theoretical pathways, employ time-resolved MS/MS to distinguish abiotic vs. biotic transformation mechanisms .

Methodological Frameworks for Research Design

Q. How to design a statistically robust study investigating the compound’s biological activity?

- Methodological Answer : Implement factorial design to assess dose-response relationships and synergistic effects. Use ANOVA to analyze variance across biological replicates. For in vitro assays, include positive/negative controls (e.g., known esterase inhibitors) to validate specificity .

- Data Challenges : Address outliers by repeating assays under blinded conditions. Inconsistent IC50 values may stem from compound aggregation; verify solubility via dynamic light scattering (DLS) .

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer : Document reaction parameters (e.g., stirring rate, degassing steps) meticulously. Use Schlenk-line techniques for air-sensitive intermediates and validate purity at each step via HPLC .

- Troubleshooting : If yields drop unexpectedly, test for trace metal contamination (via ICP-MS) or moisture ingress using Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.